18alpha(H)-OLEANANE

Petroleum Geochemistry Biomarker Maturity Source Rock Analysis

18alpha(H)-Oleanane (CAS 30759-92-3) is a pentacyclic triterpenoid belonging to the oleanane family, with the molecular formula C30H52 and a molecular weight of 412.7 g/mol. It is the thermodynamically more stable C-18 epimer of oleanane, distinguished from its 18beta(H)-counterpart by the alpha-configuration of the hydrogen atom at the C-18 position.

Molecular Formula C30H52
Molecular Weight 412.7 g/mol
Cat. No. B12108429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18alpha(H)-OLEANANE
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
InChIInChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3
InChIKeyVCNKUCWWHVTTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18alpha(H)-Oleanane: Procurement-Oriented Profile of a Pentacyclic Triterpenoid Sourcing Differentiator


18alpha(H)-Oleanane (CAS 30759-92-3) is a pentacyclic triterpenoid belonging to the oleanane family, with the molecular formula C30H52 and a molecular weight of 412.7 g/mol . It is the thermodynamically more stable C-18 epimer of oleanane, distinguished from its 18beta(H)-counterpart by the alpha-configuration of the hydrogen atom at the C-18 position [1]. This stereochemical difference drives its distinct chromatographic behavior, geological stability, and biological activity profile, making it a critical reference standard and synthetic scaffold for applications ranging from petroleum geochemistry to medicinal chemistry [2].

18alpha(H)-Oleanane: Why Generic Triterpenoid Substitution Fails for Specialized Applications


The procurement of 18alpha(H)-oleanane is not interchangeable with other oleanane-type triterpenoids due to its unique stereochemistry at C-18. This specific configuration results in a distinct elution profile in chromatographic systems, where 18beta(H)-oleanane elutes earlier than 18alpha(H)-oleanane under polar second-dimension conditions, complicating co-elution and quantification in complex matrices [1]. Furthermore, the alpha-configuration is thermodynamically more stable, leading to its predominance in mature geological samples and enabling its use as a robust biomarker and maturity parameter [2]. In biological contexts, 18alpha(H)-oleanane derivatives exhibit unique cytotoxic potencies and cell-cycle effects that are not recapitulated by their lupane or 18beta(H)-counterparts, underscoring the critical need for precise sourcing based on defined stereochemistry [3].

18alpha(H)-Oleanane: Quantified Differentiation Evidence for Scientific Selection and Procurement


Geochemical Maturity Parameter: 18alpha(H)/18beta(H)-Oleanane Ratio as a Differentiator

18alpha(H)-oleanane serves as a key maturity parameter when compared to its 18beta(H)-epimer. The 18alpha(H)/18beta(H)-oleanane ratio has been shown to increase systematically with increasing thermal maturity (depth) in sedimentary basins, providing a quantifiable metric for assessing the thermal history of crude oils and source rocks [1]. This ratio correlates with other established maturity parameters such as Ts/Tm, Ro (vitrinite reflectance), and Tmax [2].

Petroleum Geochemistry Biomarker Maturity Source Rock Analysis

Tumor Promotion Inhibition: 100-Fold Superiority of 18alpha-Oleanane Derivatives over Glycyrrhetinic Acid

In a comparative study evaluating the anti-tumor-promoting activity of oleanane-type triterpenes, specific 18alpha-oleanane derivatives demonstrated a remarkable 100-fold higher potency than glycyrrhetinic acid, a well-studied triterpenoid with established anti-inflammatory and anti-tumor properties [1]. This finding underscores the unique biological activity conferred by the 18alpha-configuration when combined with specific functional group modifications.

Cancer Chemoprevention Triterpenoid Pharmacology TPA-Induced Tumor Promotion

Cytotoxic Activity: 2-Amino Allobetulin (18alpha-Oleanane Derivative) IC50 of 4.6 μM in Leukemia Cells

The 18alpha-oleanane derivative 2-amino allobetulin exhibits potent cytotoxicity against the CCRF-CEM acute lymphoblastic leukemia cell line with an IC50 of 4.6 μM [1]. This compound represents the most active derivative of the 18alpha-oleanane skeletal type prepared by this research group to date, significantly outperforming other derivatives in the same study [2]. At 5 × IC50, 2-amino allobetulin induces a near-complete block of DNA and RNA synthesis, a mechanistic feature that distinguishes it from less potent analogs [1].

Cancer Cell Cytotoxicity Triterpenoid SAR Leukemia Cell Lines

Chromatographic Separation: 18alpha(H)- vs. 18beta(H)-Oleanane Elution Order Reversal in GC×GC

In conventional one-dimensional gas chromatography, 18alpha(H)-oleanane and 18beta(H)-oleanane often co-elute, hindering accurate quantification. However, comprehensive two-dimensional gas chromatography (GC×GC) achieves baseline separation, revealing that 18beta(H)-oleanane elutes earlier than 18alpha(H)-oleanane in the second (polarity) dimension [1]. This elution order is attributed to steric hindrance effects arising from the differing C-18 stereochemistry [2].

Analytical Chemistry Comprehensive Two-Dimensional Gas Chromatography Triterpenoid Biomarker Analysis

Thermodynamic Stability: 18alpha(H)-Oleanane Predominates in Mature Geological Samples

The alpha (α) configuration of oleanane is thermodynamically more stable than the beta (β) configuration, resulting in its predominance in mature crude oils and rocks [1]. This stability differential is exploited in petroleum geochemistry, where the increasing 18alpha(H)/18beta(H)-oleanane ratio serves as a reliable maturity parameter that is resistant to biodegradation and water washing [2]. In immature sediments, 18beta(H)-oleanane is typically more abundant, but thermal maturation drives the isomerization toward the more stable 18alpha(H)-form [3].

Organic Geochemistry Biomarker Stability Thermal Maturation

Synthetic Scaffold Differentiation: Allobetulin (18alpha-Oleanane Core) Yields Cytotoxic Derivatives with Distinct SAR

The 18alpha-oleanane core, exemplified by allobetulin, provides a unique scaffold for the synthesis of cytotoxic derivatives. Studies have shown that allobetulin-based compounds can exhibit cytotoxicity profiles up to fourfold superior to betulinic acid against human breast (MCF7) and prostate (PC-3) adenocarcinoma cell lines, with IC50 values in the range of 10-18 μM . This contrasts with the moderate activity of unmodified allobetulin (IC50 = 30-40 μM) [1], highlighting the importance of the 18alpha-oleanane framework for achieving enhanced potency through targeted derivatization.

Medicinal Chemistry Triterpenoid Derivatization Structure-Activity Relationship

18alpha(H)-Oleanane: Prioritized Application Scenarios for Procurement-Driven Research


Petroleum Geochemistry: Maturity Assessment of Crude Oils and Source Rocks

Procure 18alpha(H)-oleanane as an analytical standard for GC-MS or GC×GC quantification in biomarker studies. The 18alpha(H)/18beta(H)-oleanane ratio provides a robust, degradation-resistant maturity parameter that correlates with vitrinite reflectance (Ro) and Tmax, enabling accurate thermal history reconstruction of sedimentary basins [1]. Its thermodynamic stability ensures reliable data even in biodegraded or water-washed samples [2].

Medicinal Chemistry: Lead Optimization of Cytotoxic Anticancer Agents

Utilize the 18alpha-oleanane core (allobetulin) as a privileged scaffold for synthesizing novel cytotoxic derivatives. Studies have demonstrated that 2-amino allobetulin achieves an IC50 of 4.6 μM against leukemia cells [1], while allobetulin-based saponins exhibit up to fourfold greater potency than betulinic acid analogs against breast and prostate cancer cell lines [2]. This scaffold offers a distinct SAR profile that can be exploited for developing selective anticancer therapeutics.

Cancer Chemoprevention Research: Screening of Anti-Tumor-Promoting Agents

Source 18alpha-oleanane derivatives for evaluating their potential as chemopreventive agents. Specific 18alpha-oleanane derivatives with a CH2OH group at C-17 have demonstrated 100-fold greater potency than glycyrrhetinic acid in inhibiting TPA-induced tumor promotion, both in vitro and in vivo [1]. This marked potency advantage positions these derivatives as high-priority candidates for further preclinical development in cancer prevention.

Analytical Method Development: GC×GC Separation of Triterpenoid Biomarkers

Obtain authentic 18alpha(H)-oleanane standards for developing and validating comprehensive two-dimensional gas chromatography (GC×GC) methods. The distinct elution order of 18alpha(H)- and 18beta(H)-oleanane in the second dimension (18beta elutes earlier) necessitates the use of pure reference compounds for accurate peak identification and quantification in complex petroleum and sediment extracts [1]. This is critical for avoiding misidentification and ensuring reliable biomarker interpretations.

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